molecular formula C11H12F2O B14805865 trans-2-(3,5-Difluorophenyl)cyclopentanol

trans-2-(3,5-Difluorophenyl)cyclopentanol

Cat. No.: B14805865
M. Wt: 198.21 g/mol
InChI Key: DGESKOFFHXRBTQ-UHFFFAOYSA-N
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Description

trans-2-(3,5-Difluorophenyl)cyclopentanol: is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol It is characterized by the presence of a cyclopentanol ring substituted with a 3,5-difluorophenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Difluorophenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-(3,5-Difluorophenyl)cyclopentanol is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving cyclopentanol derivatives .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-2-(3,5-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. Additionally, the difluorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

  • trans-2-(3,4-Difluorophenyl)cyclopentanol
  • trans-2-(2,4-Difluorophenyl)cyclopentanol
  • trans-2-(3,5-Dichlorophenyl)cyclopentanol

Comparison: Compared to its analogs, trans-2-(3,5-Difluorophenyl)cyclopentanol exhibits unique reactivity and stability due to the presence of fluorine atoms at the 3 and 5 positions. These fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug design and materials science .

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

2-(3,5-difluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H12F2O/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2

InChI Key

DGESKOFFHXRBTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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